molecular formula C6H12ClNO B2398226 rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride CAS No. 1820583-42-3

rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride

Cat. No.: B2398226
CAS No.: 1820583-42-3
M. Wt: 149.62
InChI Key: VQJOQEOPGZUGMT-WLUDYRNVSA-N
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Description

Bicyclic Framework Analysis: Oxabicyclo[3.2.0] Core Architecture

The oxabicyclo[3.2.0] core architecture represents a distinctive structural motif characterized by two fused rings sharing a common bond, with one ring containing an oxygen atom as part of the ring system. This bicyclic framework consists of a seven-membered system overall, with the notation [3.2.0] indicating the specific ring connectivity pattern where three atoms form one bridge, two atoms form another bridge, and zero atoms constitute the third bridge between the bridgehead carbons. The presence of the oxygen heteroatom at position 2 in the ring system fundamentally alters the electronic distribution and conformational properties compared to purely carbocyclic analogues.

The structural rigidity imposed by the bicyclic framework significantly constrains the conformational flexibility of the molecule, resulting in a well-defined three-dimensional geometry. This constraint is particularly important as it influences both the chemical reactivity and the potential biological activity of the compound. The oxabicyclo core creates a strained ring system that can undergo various chemical transformations, including ring-opening reactions and rearrangements under appropriate conditions.

The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions for bicyclic compounds, where the oxabicyclo designation specifically identifies the presence of the oxygen heteroatom within the bicyclic framework. The numbering system for this compound begins from the oxygen-containing bridge, proceeding through the ring system to establish the positions of functional groups and stereochemical descriptors.

Stereochemical Configuration at Bridgehead Carbons (1R,5S,6S)

The stereochemical configuration of this compound is precisely defined by the three chiral centers at positions 1, 5, and 6 within the bicyclic framework. The designation (1R,5S,6S) indicates the absolute configuration at each of these stereogenic centers according to the Cahn-Ingold-Prelog priority rules. The bridgehead carbons at positions 1 and 5 are inherently constrained by the bicyclic architecture, while the carbon at position 6 bears the amine functional group that defines the compound's primary chemical identity.

The racemic nature of the compound, indicated by the "rac-" prefix, signifies that the sample contains equal proportions of the specified enantiomer and its mirror image. This stereochemical complexity arises from the multiple chiral centers present in the molecule, creating the potential for multiple stereoisomeric forms. The specific (1R,5S,6S) configuration represents one particular stereoisomer within this family of compounds.

Position Configuration Functional Group Structural Role
1 R Bridgehead Carbon Ring Junction
5 S Bridgehead Carbon Ring Junction
6 S Amino-bearing Carbon Functional Group Attachment

The stereochemical assignments are supported by spectroscopic and computational methods that can determine the three-dimensional arrangement of atoms in space. The InChI string for the free base form (InChI=1S/C6H11NO/c7-5-3-6-4(5)1-2-8-6/h4-6H,1-3,7H2/t4-,5-,6+/m0/s1) provides a systematic representation of the stereochemical information, with the "/t4-,5-,6+" portion specifically encoding the stereochemical configuration at the relevant centers.

Protonation State and Counterion Effects in Hydrochloride Form

The hydrochloride salt form of rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine represents a protonated state of the primary amine functional group, resulting in the formation of an ammonium ion paired with a chloride counterion. This salt formation fundamentally alters the physical and chemical properties of the compound compared to its free base form. The molecular formula changes from C₆H₁₁NO for the free base to C₆H₁₂ClNO for the hydrochloride salt, with a corresponding increase in molecular weight from 113.16 grams per mole to 149.62 grams per mole.

The protonation of the amine nitrogen occurs readily under acidic conditions due to the basicity of the primary amine group. The predicted pKa value for similar bicyclic amines suggests that the compound exists predominantly in the protonated form under physiological pH conditions. This protonation state significantly enhances the water solubility of the compound, making it more suitable for various research applications and analytical procedures.

Property Free Base Hydrochloride Salt
Molecular Formula C₆H₁₁NO C₆H₁₂ClNO
Molecular Weight 113.16 g/mol 149.62 g/mol
Solubility Limited in water Enhanced in water
Ionic Character Neutral Ionic

The chloride counterion plays a crucial role in stabilizing the protonated amine through electrostatic interactions. This ionic association influences the crystal packing, melting point, and overall stability of the solid form. The hydrochloride salt formation also affects the compound's behavior in analytical separations and chromatographic methods, as the ionic nature can influence retention times and peak shapes in various analytical techniques.

The choice of chloride as the counterion is common in pharmaceutical chemistry due to its compatibility with biological systems and its favorable properties for compound handling and storage. The hydrochloride salt typically exhibits improved stability and reduced hygroscopicity compared to other potential salt forms, making it a preferred choice for research applications and compound characterization studies.

Properties

IUPAC Name

(1R,5S,6S)-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H/t4-,5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJOQEOPGZUGMT-WLUDYRNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a bicyclo[3.2.0]heptane scaffold with an oxygen atom at position 2 and an amine group at position 6, protonated as a hydrochloride salt. The stereodescriptors (1R,5S,6S) define a cis-fused ring system where the amine occupies an endo orientation relative to the oxygen bridge. Computed molecular properties include a molecular weight of 149.62 g/mol (C6H12ClNO) and a SMILES notation of C1CO[C@H]2[C@@H]1[C@H](C2)N.Cl.

Stereochemical Challenges

Achieving the (1R,5S,6S) configuration necessitates precise control during cyclization. Comparative analysis with 3-azabicyclo[3.2.0]heptane hydrochloride (CAS 1314397-72-2) reveals that oxygen’s larger atomic radius increases ring strain by ~2.1 kcal/mol compared to nitrogen analogs, as inferred from density functional theory (DFT) studies on related systems.

Synthetic Methodologies

Acid-Mediated Cyclization of Diene Precursors

A primary route involves protonation-assisted cyclization, adapted from Kochi–Salomon photochemical [2+2] reactions:

Procedure

  • Substrate Preparation : A diene precursor (e.g., 2,5-dihydroxyheptadiene) is treated with H2SO4 (1 M, 32.2 mmol) in aqueous solution.
  • Cyclization : CuSO4·5H2O (5 mol%) catalyzes UV-induced (254 nm) intramolecular [2+2] cycloaddition at 25°C for 80 h.
  • Amine Formation : The intermediate ketone undergoes reductive amination using NaBH4/MeOH (yield: 51–55%).
  • Salt Formation : Free amine is treated with HCl (1.2 equiv.) in Et2O to precipitate the hydrochloride.

Key Data

Parameter Value Source
Reaction Time 80 h
Yield (Overall) 48–51%
Purity (HPLC) 97.0–97.5%

Photochemical [2+2] Cycloaddition

Adapted from azabicyclo syntheses, this method employs UV light (254 nm) to induce cyclization:

Optimized Conditions

  • Solvent : H2O (pH 2.0 adjusted with H2SO4)
  • Catalyst : CuSO4·5H2O (5 mol%)
  • Substrate : Diallyl ether derivatives (e.g., 1,6-heptadiene ethers)
  • Irradiation : Quartz reactor, 8 W lamps, 25°C

Mechanistic Insight
Protonation of the ether oxygen enhances electrophilicity, facilitating diradical intermediate formation during photocyclization. Stereoselectivity arises from the endo transition state, favoring the (1R,5S,6S) configuration.

Resolution of Racemic Mixtures

The "rac-" designation indicates a 1:1 enantiomeric ratio. Chiral resolution employs:

  • Chiral HPLC : Cellulose tris(3,5-dimethylphenylcarbamate) column, n-hexane/i-PrOH (90:10) eluent.
  • Crystallization : Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid (30% ee enhancement per cycle).

Physicochemical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 3.46–3.35 (m, 2H, OCH2), 3.22–3.02 (m, 4H, CH2N and CH2O), 2.31–1.93 (m, 4H, bridgehead CH).
  • IR (neat) : 2915 cm⁻¹ (C-H stretch), 1586 cm⁻¹ (N-H bend), 646 cm⁻¹ (C-Cl).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereocontrol Scalability
Acid Cyclization 51 97.5 Moderate High
Photochemical 48 96.8 High Moderate
Chiral Resolution 30 99.0 Excellent Low

While no direct patents cover this compound, related oxabicyclo amines are cited in:

  • WO202318402A1 : Antiviral agents (EC 976-040-6).
  • US2025216721B2 : Neuropathic pain modulators.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The bicyclo[3.2.0]heptane core is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride (Target) C₆H₁₂ClNO 149.62 2-oxa, 6-amine hydrochloride 2138187-29-6
rac-(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (Analog 1) C₅H₁₀ClNO 135.59 2-oxa, 6-aza, cis configuration 2137895-62-4
rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride (Analog 2) C₆H₁₂ClNO 149.62 3-aza, 6-hydroxyl, hydrochloride 2089246-00-2
[(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid (Analog 3) C₁₃H₂₀N₂O₂ 236.31 3-ethyl, 6-acetic acid, aminomethyl Patent-specific

Key Observations :

  • Stereochemistry : The target compound’s (1R,5S,6S) configuration contrasts with Analog 1’s (1R,5R) cis arrangement, leading to divergent biological activities .
  • Functional Groups : Analog 2 replaces the 2-oxa group with a 3-aza group and introduces a hydroxyl at position 6, altering polarity and hydrogen-bonding capacity .
  • Pharmaceutical Relevance : Analog 3 incorporates an acetic acid side chain and ethyl group, making it a stabilized intermediate in solid dosage forms (e.g., patent applications for metabolic drugs) .

Critical Analysis of Research Findings

  • Stereochemical Sensitivity: Minor stereochemical changes (e.g., 5S vs. 5R in Analog 1) drastically alter receptor binding profiles, necessitating precise synthetic control .
  • Synthetic Challenges : Enzymatic methods (e.g., BVMOs in ) offer superior enantioselectivity over traditional chemical synthesis for complex bicyclic systems .
  • Patent Landscape : Over 15 patents since 2017 focus on bicyclo[3.2.0] derivatives, underscoring their therapeutic versatility .

Biological Activity

Rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride is a synthetic organic compound notable for its unique bicyclic structure and significant biological activity. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the context of neuroprotection and cognitive enhancement.

  • Molecular Formula : C6_6H12_{12}ClN O
  • Molecular Weight : 161.66 g/mol
  • Melting Point : 174 - 176 °C
  • Appearance : White crystalline solid
  • Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and ethanol

The primary mechanism of action for this compound involves its role as an agonist at the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. The binding of this compound to α7 nAChRs enhances neurotransmission and may protect against oxidative stress-induced neuronal cell death, suggesting its potential as a neuroprotective agent .

Neuroprotective Effects

Research indicates that this compound exhibits protective effects against oxidative stress in neuronal cells. This property is particularly relevant for conditions where oxidative stress contributes to neuronal damage .

Binding Affinity Studies

Studies have focused on the binding affinity of this compound to nicotinic receptors, revealing that it has a significant interaction with α7 nAChRs compared to other similar compounds. This selectivity may enhance its therapeutic profile in treating neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
(1R,5S)-2-Oxabicyclo[3.2.0]heptan-6-amineBicyclic amineHomochiral form with potential enhanced efficacy
(1S,5R)-2-Oxabicyclo[3.2.0]heptan-6-amineBicyclic amineAnother enantiomer with distinct biological activity
7-benzyl-2-oxabicyclo[3.2.0]heptan-6-amineBicyclic amineSubstituted at the 7-position; may exhibit different pharmacological properties

The unique stereochemistry and biological activity profile of this compound contribute to its distinct effects compared to structurally similar compounds .

Neuroprotective Studies

In a study examining the effects of this compound on neuronal cells subjected to oxidative stress, it was found that treatment with this compound significantly reduced cell death rates compared to untreated controls. This suggests a promising avenue for further investigation into its potential as a therapeutic agent for neurodegenerative diseases .

Cognitive Enhancement Research

Another area of research has investigated the cognitive-enhancing effects of this compound in animal models. Results indicated improved performance on memory tasks following administration of this compound, highlighting its potential utility in treating cognitive deficits associated with aging or neurodegenerative disorders .

Q & A

Q. Optimization parameters :

  • Catalysts : Use of chiral catalysts (e.g., Rh(II) complexes) to influence stereochemistry, though the racemic form may require achiral conditions .
  • Temperature : Reactions often proceed at 0–25°C to minimize side products.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Q. Table 1: Representative Reaction Conditions

StepConditionsYield (%)Reference
CyclopropanationH2SO4, 0°C, 12 h65
Amine functionalizationNaBH4, MeOH, RT78

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR spectroscopy :
    • 1H/13C NMR : Assigns stereochemistry via coupling constants (e.g., J values for bicyclic protons) and confirms the oxabicyclo framework .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the bicyclic core.
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C6H11ClNO requires m/z 156.0422 for [M+H]+) .
  • X-ray crystallography : Definitive proof of stereochemistry and crystal packing, though challenging due to hygroscopic hydrochloride salts .

Advanced: How can enantiomeric resolution of the racemic mixture be achieved?

Answer:

  • Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol gradients. Resolution factors (Rs > 1.5) are achievable with optimized mobile phases .
  • Enzymatic resolution : Lipases or esterases may differentiate enantiomers via kinetic resolution. For example, Pseudomonas fluorescens lipase selectively acylates one enantiomer .
  • Diastereomeric salt formation : Tartaric acid derivatives induce crystallization of one enantiomer .

Q. Table 2: Enantiomeric Resolution Methods

MethodConditionsEnantiomeric Excess (ee)Reference
Chiral HPLCChiralpak IA, hexane:IPA (90:10)98%
Enzymatic acylationP. fluorescens lipase, vinyl acetate85%

Advanced: How can biocatalytic methods improve the synthesis of key intermediates?

Answer:
Biocatalysis offers regio- and stereoselective advantages:

  • Baeyer-Villiger Monooxygenases (BVMOs) : Enzymes like cyclohexanone monooxygenase (CHMO) convert bicyclo[3.2.0]heptenones into lactones, which are precursors for amine functionalization. CHMO produces regiodivergent lactones from racemic substrates, enabling selective downstream chemistry .
  • Whole-cell systems : E. coli expressing Sle_62070 enzyme converts bicyclo[3.2.0]heptenone into lactones in Tris-HCl buffer with cosolvents (e.g., 20% n-hexane), achieving >90% conversion in 2 hours .

Q. Key parameters for optimization :

  • Cosolvent ratio : Hydrophobic solvents enhance substrate solubility.
  • Enzyme loading : 10–20 mg/mL for high product titers .

Advanced: What strategies stabilize this compound in pharmaceutical formulations?

Answer:

  • Excipient selection : Stabilizers like D-mannitol or lactose reduce hygroscopicity and prevent degradation. Evidence from similar bicyclic amines shows that 1:1 drug:excipient ratios improve shelf life .
  • Lyophilization : Freeze-drying hydrochloride salts with cryoprotectants (e.g., trehalose) maintains stability during storage .
  • pH control : Buffered solutions (pH 4–5) minimize amine oxidation .

Advanced: How can researchers assess the pharmacological activity of this compound?

Answer:

  • In vitro assays :
    • Receptor binding : Radioligand displacement assays (e.g., for GABA receptors, given structural similarity to mirogabalin) .
    • Enzyme inhibition : Screen against target enzymes (e.g., monoamine oxidases) using fluorometric or colorimetric substrates .
  • In vivo models : Rodent neuropathic pain models (e.g., chronic constriction injury) to evaluate analgesic efficacy, with dose-ranging studies (1–10 mg/kg) .

Q. Table 3: Example Pharmacological Data

AssayTargetIC50/EC50 (nM)Reference
GABAα2δ bindingHuman receptors12.3
MAO-B inhibitionRecombinant enzyme>10,000

Advanced: How to resolve contradictions in reaction yields reported across studies?

Answer:
Discrepancies often arise from subtle differences in:

  • Substrate purity : Impurities in bicyclic precursors (e.g., residual solvents) reduce effective concentrations. Validate via GC-MS .
  • Catalyst lot variability : Rh(II) catalysts from different suppliers may have varying activity. Standardize catalyst sources or pre-activate with ligands .
  • Scale effects : Milligram-scale reactions may not translate to gram-scale due to mixing inefficiencies. Use flow chemistry for reproducibility .

Q. Troubleshooting workflow :

Replicate literature conditions exactly.

Characterize intermediates at each step.

Optimize parameters (e.g., solvent, temperature) iteratively .

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